

Determining the Minimum Inhibitory Concentration (MIC) of Ceftazidime: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ceftazidime

Cat. No.: B8180308

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These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Ceftazidime, a critical parameter in antimicrobial susceptibility testing. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Accurate MIC determination is essential for surveillance studies, drug development, and guiding clinical therapy.

Introduction to Ceftazidime

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including *Pseudomonas aeruginosa*.^{[1][2][3]} Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.^{[1][2][4]} By disrupting cell wall formation, Ceftazidime leads to bacterial cell lysis and death.^{[1][4]} In clinical use, Ceftazidime is often combined with a β -lactamase inhibitor, such as avibactam, to counteract resistance mechanisms in bacteria.^{[5][6]}
^[7]

Key Methodologies for MIC Determination

Several standardized methods are available for determining the MIC of Ceftazidime. The most common techniques are broth microdilution, agar dilution, and gradient diffusion (E-test).

Broth Microdilution Method

This method involves preparing serial dilutions of Ceftazidime in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is read as the lowest concentration of the antibiotic that shows no visible growth after incubation.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Agar Dilution Method

In the agar dilution method, varying concentrations of Ceftazidime are incorporated into molten agar, which is then poured into Petri dishes.[\[12\]](#)[\[13\]](#) A standardized inoculum of the test organism is then spotted onto the surface of each plate. The MIC is the lowest concentration of the antibiotic that inhibits the growth of the organism.[\[14\]](#)

Gradient Diffusion Method (E-test)

The E-test is a simplified method that utilizes a plastic strip impregnated with a predefined gradient of antibiotic concentrations.[\[15\]](#) The strip is placed on an inoculated agar plate, and during incubation, the antibiotic diffuses into the agar, creating a concentration gradient.[\[15\]](#) An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.[\[5\]](#)[\[15\]](#)

Data Presentation: Ceftazidime MIC Breakpoints and Quality Control Ranges

The following tables summarize the clinical breakpoints for Ceftazidime as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), as well as the acceptable quality control ranges for reference bacterial strains.

Table 1: CLSI and EUCAST MIC Breakpoints for Ceftazidime-Avibactam ($\mu\text{g/mL}$)

| Organism Family | CLSI Susceptible | CLSI Resistant | EUCAST Susceptible | EUCAST Resistant |
|------------------------|------------------|----------------|--------------------|------------------|
| Enterobacterales | ≤8/4 | ≥16/4 | ≤8 | >8 |
| Pseudomonas aeruginosa | ≤8/4 | ≥16/4 | ≤8 | >8 |

Note: Breakpoints for Ceftazidime-avibactam are expressed as the concentration of Ceftazidime/avibactam. Avibactam is tested at a fixed concentration of 4 µg/mL.[\[8\]](#)[\[9\]](#)[\[16\]](#)

Table 2: EUCAST Quality Control (QC) Ranges for Ceftazidime-Avibactam MIC Determination

| QC Strain | MIC Range (µg/mL) |
|-----------------------------------|-------------------|
| Escherichia coli ATCC 25922 | 0.125-0.5 |
| Pseudomonas aeruginosa ATCC 27853 | 1-4 |
| Klebsiella pneumoniae ATCC 700603 | 0.25-1 |

Note: These ranges are for routine internal quality control as recommended by EUCAST.[\[17\]](#)

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

Materials:

- Ceftazidime powder (with known potency)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)[\[8\]](#)
- Sterile 96-well microtiter plates
- Standardized bacterial inoculum (0.5 McFarland standard)
- Incubator (35 ± 2°C)

- Pipettes and sterile tips

Procedure:

- **Preparation of Ceftazidime Stock Solution:** Prepare a stock solution of Ceftazidime in a suitable solvent according to the manufacturer's instructions.
- **Serial Dilutions:** Perform two-fold serial dilutions of the Ceftazidime stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).
- **Inoculum Preparation:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well.
- **Inoculation:** Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- **Incubation:** Incubate the plates at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[\[5\]](#)
- **Reading the MIC:** After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of Ceftazidime at which there is no visible growth.[\[11\]](#)

Protocol 2: Agar Dilution MIC Assay

Materials:

- Ceftazidime powder
- Mueller-Hinton Agar (MHA)
- Sterile Petri dishes
- Standardized bacterial inoculum (0.5 McFarland standard)
- Inoculator (e.g., multipoint replicator)

- Incubator ($35 \pm 2^{\circ}\text{C}$)

Procedure:

- Preparation of Antibiotic-Containing Agar: Prepare serial two-fold dilutions of Ceftazidime in a small volume of sterile distilled water. Add each dilution to molten MHA (cooled to $45\text{-}50^{\circ}\text{C}$) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Inoculation: Using a multipoint replicator, spot-inoculate the surface of each agar plate with the bacterial suspension. Include a control plate with no antibiotic.
- Incubation: Incubate the plates in an inverted position at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours.
- Reading the MIC: The MIC is the lowest concentration of Ceftazidime that completely inhibits visible growth of the bacteria.

Protocol 3: Gradient Diffusion (E-test) MIC Assay

Materials:

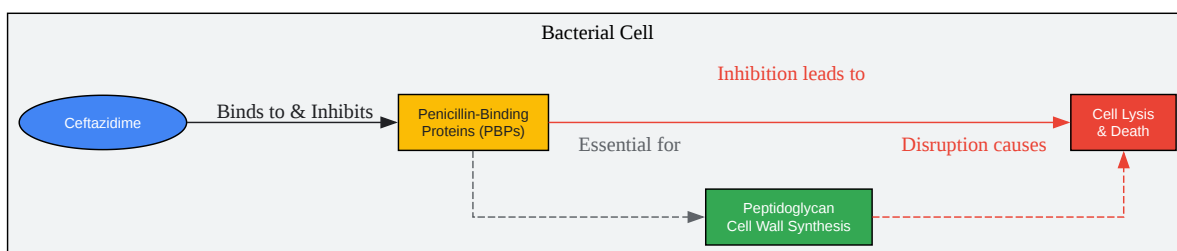
- Ceftazidime E-test strips
- Mueller-Hinton Agar (MHA) plates
- Standardized bacterial inoculum (0.5 McFarland standard)
- Sterile swabs
- Incubator ($35 \pm 2^{\circ}\text{C}$)

Procedure:

- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

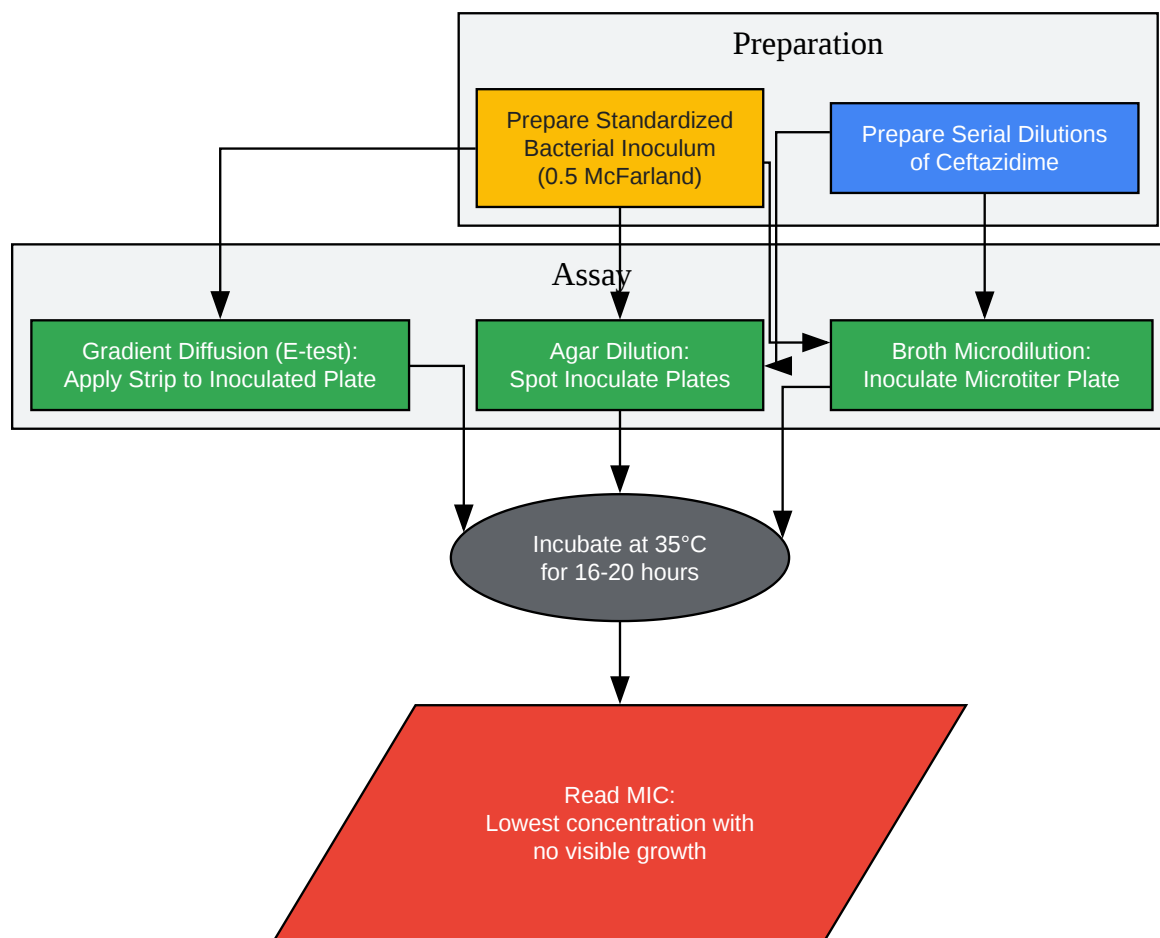
- Inoculation: Dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate to obtain a confluent lawn of growth. Allow the plate to dry for 5-15 minutes.
- Application of E-test Strip: Aseptically apply the Ceftazidime E-test strip to the center of the inoculated agar plate.
- Incubation: Incubate the plate in an inverted position at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours.
- Reading the MIC: After incubation, an elliptical zone of inhibition will be visible. Read the MIC value at the point where the lower edge of the ellipse intersects the MIC scale on the strip.[5]

Visualizations



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Caption: Mechanism of action of Ceftazidime.



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Caption: General workflow for MIC determination.

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- To cite this document: BenchChem. [Determining the Minimum Inhibitory Concentration (MIC) of Ceftazidime: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180308#determining-minimum-inhibitory-concentration-mic-of-ceftazidime]

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